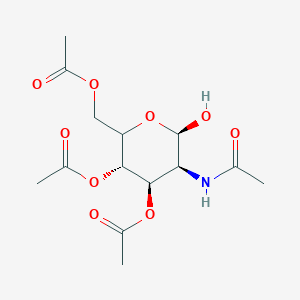

N-Amino-11-azaartemisinin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Amino-11-azaartemisinin (NAA) is a novel antimalarial agent with a unique mechanism of action. It has been found to be effective against both chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum, the most common cause of malaria. NAA has been studied extensively in the laboratory and its use in the clinic is being explored. It is a promising drug for the treatment of malaria and other diseases caused by protozoan parasites.

Wissenschaftliche Forschungsanwendungen

Cocrystal Formation : N-Amino-11-azaartemisinin, also known as 11-Azaartemisinin, forms cocrystals with acids, enhancing its aqueous solubility and potentially improving its drug-like properties (Nisar et al., 2018).

Antimalarial Activity : Derivatives of 11-Azaartemisinin exhibit significant antimalarial activity against multidrug-resistant Plasmodium yoelii, with some compounds offering 100% protection in Swiss mice at certain dosages (Singh et al., 2014).

N-Substituted Derivatives : N-Substituted 11-Azaartemisinins have been synthesized, showing equal or greater antimalarial activities than artemisinin against drug-resistant Plasmodium falciparum strains (Torok et al., 1995).

Structure-Activity Relationship : The structure and antimalarial activity of N-substituted 11-Azaartemisinins with conjugated terminal acetylenes have been studied, highlighting the importance of molecular structure in determining their efficacy (Katz et al., 1999).

New Synthetic Routes : Novel synthetic routes have been developed to create N-Substituted 11-Azaartemisinins, expanding the possibilities for drug development (Mekonnen & Ziffer, 1997).

Arylsulfonyl Derivatives : Arylsulfonyl derivatives of 11-Azaartemisinin have been explored, showing how slight changes in molecular formula can lead to different structural forms, potentially affecting drug properties (Nisar, Sung, & Williams, 2018).

Synthesis and Reactions : The synthesis and reactions of 11-Azaartemisinin and its derivatives have been a focus of research, providing insights into the chemical properties and potential modifications of this compound (Torok & Ziffer, 1995).

Base-Catalyzed Adducts : Base-catalyzed adducts of 11-Azaartemisinin with enhanced antimalarial activities have been synthesized, demonstrating the role of chemical modifications in improving drug efficacy (Mekonnen et al., 2000).

Review of Synthesis and Biological Activity : A comprehensive review covering the synthesis, reactions, and biological activity of 11-Azaartemisinin and its derivatives has been provided, summarizing the developments in this field up to 2012 (Alen et al., 2012).

Activities Against Malaria Parasites : Studies on 11-Azaartemisinin and its N-Sulfonyl derivatives have shown significant activities against asexual and transmissible malaria parasites, suggesting potential for transmission blocking (Harmse et al., 2017).

Wirkmechanismus

Target of Action

N-Amino-11-azaartemisinin is a derivative of artemisinin, a compound known for its antimalarial activity . The primary targets of this compound are cancer cells, specifically the KB and HepG2 cell lines . The compound interacts with these cells, causing cytotoxic effects that inhibit their growth and proliferation .

Mode of Action

It is known that the compound interacts with its targets (cancer cells) in a way that leads to their destruction . This is likely due to the compound’s ability to induce cytotoxic effects, which can lead to cell death .

Biochemical Pathways

Given its cytotoxic effects on cancer cells, it can be inferred that the compound likely affects pathways related to cell growth and proliferation .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in mice . The compound has a notably long murine microsomal half-life (t1/2 > 150 min), low intrinsic liver clearance and total plasma clearance rates (CL int = 576.9, CL tot = 75.0 ml/min/kg), although its bioavailability is lower (F = 14%) .

Result of Action

The result of this compound’s action is the inhibition of cancer cell growth and proliferation . The compound has shown good cytotoxic activity against two human cancer cell lines, KB and HepG2, with half maximal inhibitory concentration values in a range of 4.27–70.40 μM .

Zukünftige Richtungen

The future directions for “N-Amino-11-azaartemisinin” could involve the development of new artemisinin derivatives for treatment of malaria . Some derivatives also possess notable thermal stabilities and although metabolic pathways of the derivatives are as yet unknown, none can provide DHA . The azaartemisinins synthesized over the past 20 years are critically discussed on the basis of their synthetic accessibility and biological activities with the view to assessing suitability to serve as new artemisinin derivatives for treatment of malaria .

Biochemische Analyse

Biochemical Properties

N-Amino-11-azaartemisinin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely due to the 1,2,3-triazole moiety present in this compound . This moiety is a basic aromatic heterocycle that finds use as a bioisostere in medicinal chemistry . It is characterized by several bioactivities, such as antimicrobial, antiviral, and antitumor .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound has displayed good cytotoxic activity against two human cancer cell lines, KB and HepG2 .

Molecular Mechanism

The mechanism of action of this compound is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It is known that this compound derivatives have shown a better activity profile than that of artemisinin .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is known that artemisinin and its derivatives are metabolized or hydrolyzed in vivo to dihydroartemisinin (DHA) that itself undergoes facile decomposition in vivo . None of the this compound derivatives can provide DHA .

Eigenschaften

IUPAC Name |

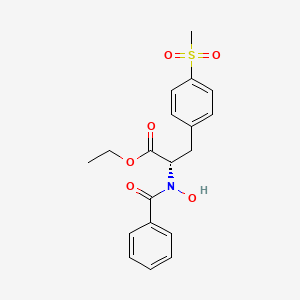

(1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4/c1-8-4-5-11-9(2)12(18)17(16)13-15(11)10(8)6-7-14(3,19-13)20-21-15/h8-11,13H,4-7,16H2,1-3H3/t8?,9-,10?,11?,13?,14+,15?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPLWYWNQUROTR-FJAJAOGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2CCC(C3C24C(N(C1=O)N)O[C@](CC3)(OO4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)